

Erythromycin Propionate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **Erythromycin Propionate**, a macrolide antibiotic. This document covers its fundamental chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug development and research.

Core Properties of Erythromycin Propionate

Erythromycin Propionate, the 2'-propionate ester of erythromycin, is a well-established macrolide antibiotic. Key quantitative data for this compound are summarized in the table below.



Property	Value	Reference
CAS Number	134-36-1	[1][2]
Molecular Formula	C40H71NO14	[1]
Molecular Weight	790.00 g/mol	[2][3][4][5]
Serum Protein Binding	93%	[1]
Half-life (Erythromycin)	1.5 - 2 hours	[6]
IC50 (HCoV-OC43)	1.40 μΜ	[4]
IC50 (Human Bile Salt Export Pump)	5.39 (-log[M])	[3]
IC50 (Rat Bile Salt Export Pump)	4.94 (-log[M])	[3]

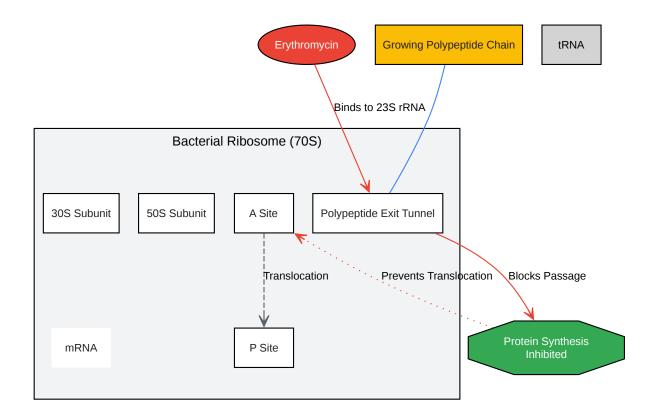
Mechanism of Action

Erythromycin Propionate exerts its primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It also demonstrates immunomodulatory properties and has a noted impact on bile acid transport, which is linked to potential hepatotoxicity.

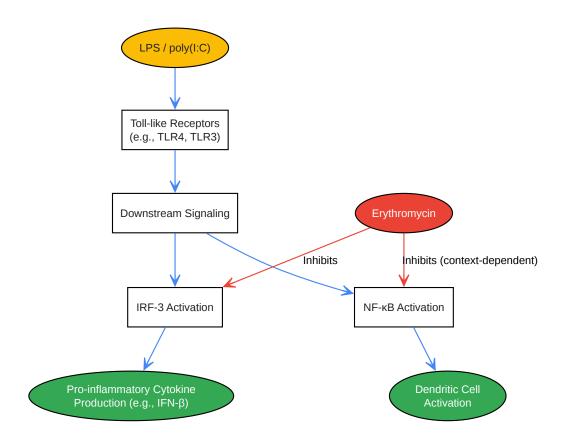
Inhibition of Bacterial Protein Synthesis

Erythromycin acts as a bacteriostatic agent by binding to the 50S subunit of the bacterial ribosome.[3][7] This binding occurs within the ribosomal exit tunnel, near the peptidyl transferase center.[8][9] The presence of the antibiotic physically obstructs the passage of the nascent polypeptide chain, leading to a halt in the elongation phase of protein synthesis.[7][8] This interference with aminoacyl translocation prevents the transfer of tRNA from the A site to the P site of the ribosome, ultimately stopping the production of essential bacterial proteins.[7]

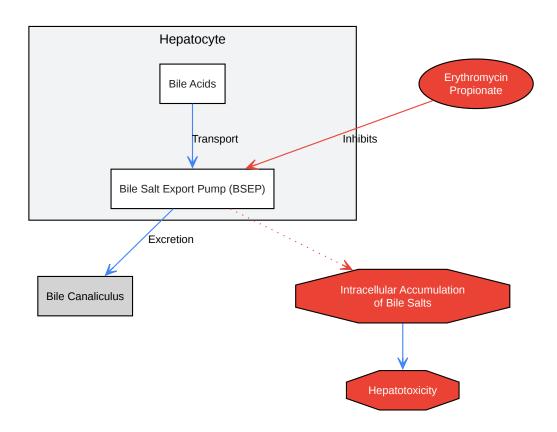




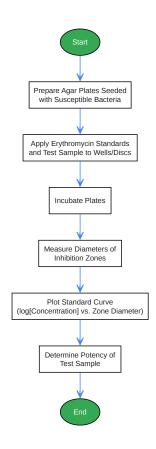












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